molecular formula C8H13N3O2 B8611304 tert-Butyl 2-(1H-1,2,4-triazol-1-yl)acetate

tert-Butyl 2-(1H-1,2,4-triazol-1-yl)acetate

Cat. No. B8611304
M. Wt: 183.21 g/mol
InChI Key: XDYQLPNAWJYTJF-UHFFFAOYSA-N
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Patent
US04584008

Procedure details

34.53 gms of 1,2,4-triazole were added to 250 mls of ethanol along with 34.0 gms of sodium ethoxide. The system was placed under an argon atmosphere and cooled to about 0° C. After cooling, 107.28 gms of t-butyl bromoacetate were dropwise added to the system. The system was then allowed to come to room temperature and stirred there for 60 hours. The reaction was stopped and the system filtered. The solvent was removed by stripping and the residue was dissolved in hot ether and then filtered. The ether was removed by stripping and the resulting solid triturated with hexane and dried to yield 80.81 gms of the title compound as a beige solid.
Quantity
34.53 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
107.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[O-]CC.[Na+].Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>C(O)C>[C:15]([O:14][C:12](=[O:13])[CH2:11][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1)([CH3:18])([CH3:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
34.53 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
34 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
107.28 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred there for 60 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to come to room temperature
FILTRATION
Type
FILTRATION
Details
the system filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in hot ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether was removed
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1N=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80.81 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.